Hydrogen Bond Donor Count: A Key Differentiator in Drug-Likeness and Target Engagement
A primary structural differentiator is the hydrogen bond donor (HBD) count. N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide possesses one HBD from its formamide -NH group . In contrast, its closest N-substituted analogs, such as 4-(benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine (CAS 305851-14-3) and the N-(4-chlorophenyl) derivative (CAS 305851-15-4), have zero HBDs . This difference directly impacts compliance with Lipinski's Rule of Five and can influence solubility, permeability, and target binding.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (formamide -NH) |
| Comparator Or Baseline | CAS 305851-14-3 (N-phenyl analog) and CAS 305851-15-4 (N-(4-chlorophenyl) analog): 0 |
| Quantified Difference | Absolute increase of 1 HBD; infinite relative increase from a baseline of zero. |
| Conditions | Analysis of chemical structure (SMILES) derived from vendor catalogs. |
Why This Matters
For procurement, this property dictates the compound's suitability for specific biological assays where hydrogen bonding is critical, making it a non-interchangeable entity with its tertiary amine analogs.
